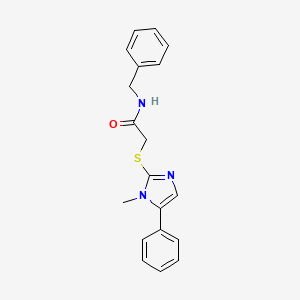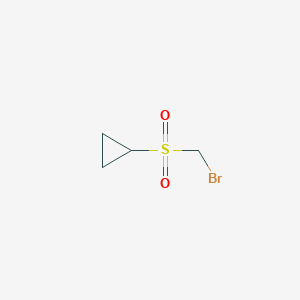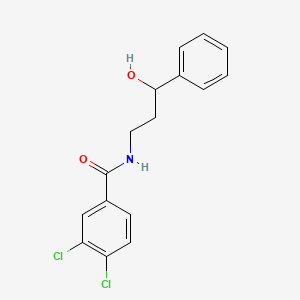
N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, a methyl group, and a phenyl group attached to the imidazole ring, along with a thioacetamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-5-phenyl-1H-imidazole-2-thiol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetamide moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position.
Aplicaciones Científicas De Investigación
N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Imidazole derivatives, including this compound, are studied for their potential biological activities. They have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. Imidazole derivatives are known to interact with various biological targets, making them candidates for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioacetamide moiety may also play a role in the compound’s biological effects by forming covalent bonds with target proteins. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can be compared with other imidazole derivatives, such as:
1-methyl-5-phenyl-1H-imidazole-2-thiol: This compound lacks the benzyl group and thioacetamide moiety, making it less complex and potentially less biologically active.
Benzimidazole: A simpler imidazole derivative with a fused benzene ring. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial and anticancer properties.
2-phenylimidazole: Similar to the target compound but lacks the benzyl and thioacetamide groups. It may have different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other imidazole derivatives.
Propiedades
IUPAC Name |
N-benzyl-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-22-17(16-10-6-3-7-11-16)13-21-19(22)24-14-18(23)20-12-15-8-4-2-5-9-15/h2-11,13H,12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIYHZPWTGTSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylatehydrochloride](/img/structure/B2761935.png)
![N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2761936.png)
![4-chloro-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2761940.png)


![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2761944.png)


![2-(2,4-dichlorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2761950.png)
![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2761951.png)


![1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2761956.png)
